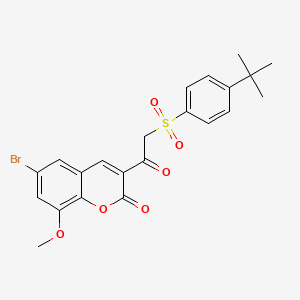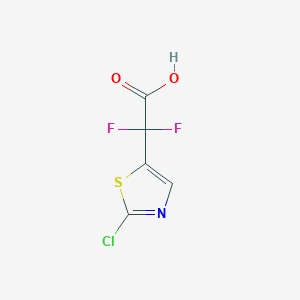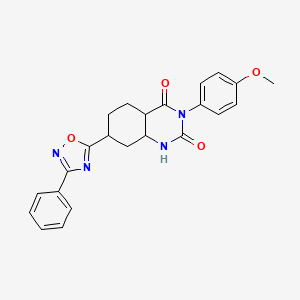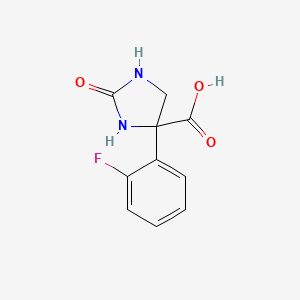![molecular formula C17H15ClN2O4 B2612137 Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034447-30-6](/img/structure/B2612137.png)
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound with potential applications in various fields of research and industry. It is a solid compound with a color that is either colorless or light yellow . Its molecular weight is 370.3527 .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, using ethanol as a solvent .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry are also available .Physical and Chemical Properties Analysis
This compound is a solid and can be either colorless or light yellow . Its molecular weight is 370.3527 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : A study by Huang et al. (2021) elaborates on the synthesis of compounds related to Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, focusing on boric acid ester intermediates with benzene rings. Through a three-step substitution reaction, these compounds were obtained and their structures confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations provided insights into molecular structures, electrostatic potential, and physicochemical properties, aligning closely with experimental data (Huang et al., 2021).
Application in Material Science
Photopolymerization Initiator : Benzophenone-di-1,3-dioxane (BP-DDO), a novel photoinitiator for free radical polymerization, shows promising application in material science. Wang Kemin et al. (2011) synthesized BP-DDO and demonstrated its effectiveness in initiating the polymerization of acrylates and methacrylates, highlighting its potential in developing new polymeric materials with tailored properties (Wang Kemin et al., 2011).
Organic Synthesis and Catalysis
Oxidative Synthesis : Research by Saeidian et al. (2013) presents a one-pot method for synthesizing highly substituted pyrroles, utilizing nano copper oxide as an effective catalyst. This method underscores the role of catalysis in organic synthesis, offering a pathway to synthesize complex organic compounds efficiently and sustainably (Saeidian et al., 2013).
Environmental Applications
Degradation of Herbicides : Brillas et al. (2007) investigated the degradation of 2,4-DP herbicide solutions using anodic oxidation, electro-Fenton, and photoelectro-Fenton methods. This study demonstrates the potential of electrochemical methods in environmental remediation, particularly in degrading persistent organic pollutants in water (Brillas et al., 2007).
Antimicrobial and Analgesic Activities
Antimicrobial and Analgesic Compounds : Jayanna et al. (2013) synthesized 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and assessed their antimicrobial and analgesic activities. The study contributes to medicinal chemistry by identifying compounds with significant biological activities, potentially leading to new therapeutic agents (Jayanna et al., 2013).
Orientations Futures
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and synthesized, and evaluated for their anticancer activity against various cancer cell lines . These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-13-8-19-5-3-14(13)24-12-4-6-20(9-12)17(21)11-1-2-15-16(7-11)23-10-22-15/h1-3,5,7-8,12H,4,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXXMHNJSBRRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Ethoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612055.png)
![6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612056.png)

![ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2612058.png)
![N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612061.png)


![Ethyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2612068.png)
![Methyl 3-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2612070.png)

![6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2612073.png)
![9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B2612075.png)


